Cas no 73604-31-6 (3-Hydroxybenzylamine)

3-Hydroxybenzylamine Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Aminomethyl)phenol
- 3-Phenoxymandelicacid
- 3-Hydroxybenzylamine
- 2-Phenoxy-N-methylethylamine hydrochloride
- Phenol,3-(aminomethyl)-
- 3-aminomethyl phenol
- 3-Hydroxybenzylamine,(3-Hydroxyphenyl)methylamine
- 3-HYDROXYBENZYLAMINE[3-(AMINOMETHYL)PHENOL]
- 3-Hydroxyphenylmethylamine
- 3-Hydroxybenzenemethanamine
- [(3-Hydroxyphenyl)methyl]amine
- m-Hydroxybenzylamine
- Phenol, 3-(aminomethyl)-
- 3-Hydroxybenzylamine, (3-Hydroxyphenyl)Methylamine
- 3-aminomethyl-phenol
- 3-hydroxy-benzylamine
- (3-Hydroxyphenyl)methylamine
- Oprea1_183112
- JNZYADHPGVZMQK-UHFFFAOYSA-N
- 3-(aminomethyl)phenol, AldrichCPR
- KM1556
- SY005415
- CS
- Q27216219
- A837869
- FT-0676936
- EN300-51749
- 73604-31-6
- CS-0079906
- SCHEMBL138953
- PS-3756
- SB75425
- CHEBI:125604
- MFCD00798977
- AKOS000142955
- BDBM50266949
- 73804-31-6
- NoName_3499
- DTXSID90902923
- HY-W069508
- BRD-K63116520-001-01-2
- CHEMBL4069065
- DB-348285
- DB-074717
- doi:10.14272/JNZYADHPGVZMQK-UHFFFAOYSA-N.1
- phenol, 3-aminomethyl-
-
- MDL: MFCD00798977
- Renchi: 1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2
- Clave inchi: JNZYADHPGVZMQK-UHFFFAOYSA-N
- Sonrisas: O([H])C1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])N([H])[H]
Atributos calculados
- Calidad precisa: 123.06800
- Masa isotópica única: 238.143
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 85
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.2
- Superficie del Polo topológico: 46.2
Propiedades experimentales
- Color / forma: Cryst.
- Denso: 1.141±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 174-176
- Punto de ebullición: 264.7±15.0 ºC (760 Torr),
- Punto de inflamación: 113.9±20.4 ºC,
- índice de refracción: 1.593
- Disolución: Dissolution (83 g/l) (25 º C),
- Coeficiente de distribución del agua: Soluble in water and ethanol.
- PSA: 46.25000
- Logp: 1.55120
- Sensibilidad: Air Sensitive
3-Hydroxybenzylamine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Señalización de mercancías peligrosas:
- Nivel de peligro:8
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature(BD80443)
3-Hydroxybenzylamine Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Hydroxybenzylamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150546-250mg |
3-(Aminomethyl)phenol |
73604-31-6 | 98% | 250mg |
¥40.00 | 2024-07-28 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005415-25g |
3-(Aminomethyl)phenol |
73604-31-6 | >97% | 25g |
¥882.00 | 2024-07-09 | |
eNovation Chemicals LLC | D547473-1g |
3-(AMinoMethyl)phenol |
73604-31-6 | 97% | 1g |
$110 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H35708-1g |
3-Hydroxybenzylamine, 96% |
73604-31-6 | 96% | 1g |
¥2491.00 | 2023-03-06 | |
Apollo Scientific | OR14753-1g |
3-(Aminomethyl)phenol |
73604-31-6 | 1g |
£43.00 | 2023-09-02 | ||
TRC | H809730-2.5g |
3-Hydroxybenzylamine |
73604-31-6 | 2.5g |
$1568.00 | 2023-05-18 | ||
Chemenu | CM185542-5g |
3-(Aminomethyl)phenol |
73604-31-6 | 95+% | 5g |
$248 | 2022-06-10 | |
Chemenu | CM185542-10g |
3-(Aminomethyl)phenol |
73604-31-6 | 95+% | 10g |
$407 | 2022-06-10 | |
Chemenu | CM185542-25g |
3-(Aminomethyl)phenol |
73604-31-6 | 95+% | 25g |
$809 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150546-5g |
3-(Aminomethyl)phenol |
73604-31-6 | 98% | 5g |
¥263.00 | 2024-07-28 |
3-Hydroxybenzylamine Literatura relevante
-
1. A synthetic analogue of the carboxylate-binding pocket of vancomycinMichael J. Mann,Nalin Pant,Andrew D. Hamilton J. Chem. Soc. Chem. Commun. 1986 158
73604-31-6 (3-Hydroxybenzylamine) Productos relacionados
- 90817-33-7(1,3-Benzenediol,5-(aminomethyl)-)
- 696-60-6(4-Hydroxybenzylamine)
- 2172106-88-4(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-hydroxybutanoic acid)
- 77509-93-4(5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde)
- 2229378-92-9(3-amino-1-(2,3-dihydro-1-benzofuran-7-yl)cyclobutane-1-carboxylic acid)
- 2034206-58-9(N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide)
- 1807112-65-7(4-Bromomethyl-3-hydroxy-5-methylpyridine)
- 2172610-11-4(ethyl (2Z)-4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)but-2-enoate)
- 120-06-9(3-phenyloxadiazol-3-ium-5-olate)
- 33166-88-0(6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione)
